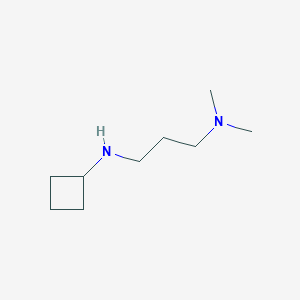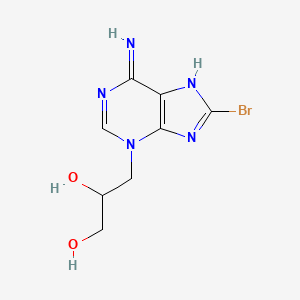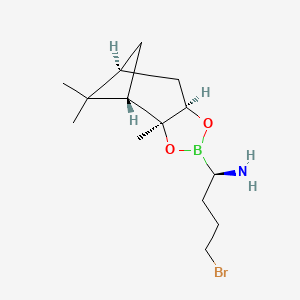![molecular formula C18H13N3O3 B12325584 8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)
8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester typically involves the condensation of 2-(2-aminophenyl)quinazolin-4(3H)-one with aldehydes in the presence of a catalyst. One common method employs iodine as a catalyst in ionic liquids, resulting in high yields under mild reaction conditions . Another approach utilizes microwave irradiation, which offers a more sustainable and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, palladium catalysts, and various organic solvents. Reaction conditions often involve moderate temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the quinazoline ring .
Scientific Research Applications
8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
6-aryl-5H-quinazolino[4,3-b]quinazolin-8(6H)-one: Known for its anti-tumor activity.
2-(2-aminophenyl)quinazolin-4(3H)-one: Used as a precursor in the synthesis of various quinazoline derivatives.
Quinazolino[3,2-a]quinazolines: Known for their diverse biological activities.
Uniqueness
8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester stands out due to its unique structure, which combines two quinazoline analogs. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H13N3O3 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
ethyl 8-oxoquinazolino[3,2-c]quinazoline-6-carboxylate |
InChI |
InChI=1S/C18H13N3O3/c1-2-24-18(23)16-20-13-9-5-3-7-11(13)15-19-14-10-6-4-8-12(14)17(22)21(15)16/h3-10H,2H2,1H3 |
InChI Key |
NTOVMAQFDXGQBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)


